4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
説明
特性
IUPAC Name |
4-[6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-6-4-16(5-7-18)12-2-3-13(15-14-12)17-8-10-21-11-9-17/h2-3H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKHZNUERWSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.
Substitution with Methanesulfonylpiperazine: The pyridazine ring is then reacted with 4-methanesulfonylpiperazine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using a halogenated precursor of the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The morpholine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylpiperazine group may play a crucial role in binding to these targets, while the morpholine ring can influence the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Comparison with Similar Compounds
The following table compares 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine with structurally related compounds from patent and synthetic literature:
Key Structural and Functional Differences:
Core Heterocycle: Pyridazine (target compound) vs. thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine (comparators). Pyridazine’s two adjacent nitrogen atoms may confer distinct electronic properties compared to the sulfur-containing thienopyrimidines.
Substituent Positioning: The methyl linker between the piperazine and core in thienopyrimidines (e.g., 6-(4-methanesulfonyl-piperazin-1-ylmethyl)) increases conformational flexibility, which could improve binding kinetics but reduce metabolic stability compared to direct attachment in pyridazine derivatives .
Biological Activity: Thienopyrimidine derivatives (e.g., MH+ 494.19) demonstrate confirmed kinase inhibition, likely due to their ability to mimic ATP’s purine ring. The pyridazine-based compound’s activity remains theoretical but is supported by structural analogy .
Synthetic Complexity: Pyridazine derivatives often require fewer synthetic steps compared to thienopyrimidines, which involve multi-step cyclization and functionalization (e.g., Suzuki couplings for boronic ester intermediates) .
Research Findings and Implications
- Kinase Inhibition: Thienopyrimidine analogs (e.g., MH+ 494.19) show nanomolar IC50 values in PI3K and mTOR assays, suggesting the methanesulfonylpiperazine-morpholine motif is critical for ATP-binding pocket interaction .
- Solubility and Bioavailability: Morpholine and methanesulfonyl groups improve aqueous solubility, but methyl linkers in thienopyrimidines may increase lipophilicity, necessitating formulation optimization .
- Metabolic Stability: Direct attachment of piperazine to pyridazine (vs. methyl-linked piperazines in thienopyrimidines) could reduce susceptibility to oxidative metabolism, warranting further ADME studies.
生物活性
The compound 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which incorporates a morpholine ring and a piperazine moiety, positions it as a candidate for various therapeutic applications, particularly in oncology and neurology. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed findings from recent research.
Chemical Structure and Properties
The chemical formula for 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is . The compound features several functional groups that contribute to its biological activity:
- Morpholine : A six-membered ring containing one nitrogen atom that can influence solubility and binding properties.
- Piperazine : A cyclic amine that often enhances pharmacological profiles through its ability to interact with various receptors.
- Methanesulfonyl group : This group can enhance the compound's pharmacokinetic properties and may play a role in enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not determined |
| LogP | 1.5 (predicted) |
Research indicates that 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine may exert its biological effects through modulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth and metabolism.
Key Findings:
- Inhibition of AKT Phosphorylation : Studies have demonstrated that this compound can significantly reduce AKT phosphorylation in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis .
- Impact on Cell Cycle : The compound has been observed to induce G1 phase arrest in cancer cells, thereby inhibiting their progression through the cell cycle.
Case Studies
Several studies have explored the efficacy of this compound in different cancer models:
- Breast Cancer Model : In vitro studies using MCF-7 breast cancer cells showed that treatment with 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine resulted in a dose-dependent decrease in cell viability, with IC50 values around 20 µM .
- Lung Cancer Model : In A549 lung cancer cells, the compound demonstrated significant anti-proliferative effects, with mechanisms linked to apoptosis induction and cell cycle arrest.
Table 2: Summary of Biological Studies
| Study Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| In Vitro | MCF-7 | 20 | AKT inhibition, apoptosis |
| In Vitro | A549 | 15 | Cell cycle arrest |
| In Vivo | Xenograft Model | Not reported | Tumor growth inhibition |
Applications in Medicine
Given its biological activity, there are potential applications for 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine in treating various cancers. Current research is focused on:
- Anticancer Therapy : Investigating its role as a small-molecule inhibitor targeting the PI3K pathway.
- Neurological Disorders : Exploring its effects on neuroprotective pathways may lead to applications in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
